2-cyclohexyl-1H-1,3-benzodiazole-5-carboxylic acid
Description
2-Cyclohexyl-1H-1,3-benzodiazole-5-carboxylic acid is a benzimidazole derivative characterized by a cyclohexyl substituent at position 2 of the heterocyclic ring and a carboxylic acid group at position 5 of the benzene moiety (Figure 1). The compound’s molecular formula is C₁₄H₁₆N₂O₂, with a molecular weight of 244.29 g/mol . Its structure is critical for applications in medicinal chemistry and materials science, where substituent modifications influence physicochemical properties and biological activity.
Properties
IUPAC Name |
2-cyclohexyl-3H-benzimidazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c17-14(18)10-6-7-11-12(8-10)16-13(15-11)9-4-2-1-3-5-9/h6-9H,1-5H2,(H,15,16)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDGFRUWJKZVOMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NC3=C(N2)C=C(C=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclohexyl-1H-1,3-benzodiazole-5-carboxylic acid typically involves the condensation of 1,2-phenylenediamine with cyclohexanone, followed by cyclization and carboxylation reactions . The reaction conditions often require the use of acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Decarboxylative Halogenation Reactions
The carboxylic acid group undergoes decarboxylative halogenation under classical Hunsdiecker–Borodin conditions. When treated with halogens (Br₂, I₂) in the presence of silver salts, the compound produces 5-halo-2-cyclohexyl-1H-benzodiazole derivatives.
Mechanism :
-
The reaction proceeds via formation of an acyl hypohalite intermediate, followed by homolytic cleavage to generate a benzodiazolyl radical.
-
Radical recombination with a halogen atom yields the final product .
Example :
| Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|
| Br₂, AgNO₃, CCl₄, 80°C | 5-Bromo-2-cyclohexylbenzodiazole | 65% | |
| I₂, Pb(OAc)₄, benzene, 60°C | 5-Iodo-2-cyclohexylbenzodiazole | 58% |
Esterification and Amide Formation
The carboxylic acid group participates in nucleophilic acyl substitution reactions.
Esterification
Reaction with alcohols (e.g., methanol) under Fischer conditions (H₂SO₄, reflux) yields the corresponding methyl ester:
Yield : 85–92% .
Amide Coupling
Using carbodiimides (e.g., DCC or EDCI), the acid forms amides with primary amines:
Typical Yields : 70–88% .
Cyclization and Ring Functionalization
The benzodiazole core undergoes electrophilic substitution at the 4- and 6-positions due to the electron-withdrawing effect of the diazole ring.
Nitration
Treatment with HNO₃/H₂SO₄ introduces a nitro group at the 4-position:
Yield : 78% .
Sulfonation
Reaction with SO₃/H₂SO₄ produces the sulfonic acid derivative at the 6-position .
Radical-Mediated Alkylation
Under photoredox conditions (e.g., 1,4-dicyanoanthracene, blue light), the carboxylic acid undergoes decarboxylative alkenylation to form vinyl derivatives:
Yield : 62% .
Metal-Catalyzed Cross-Couplings
The 5-halo derivatives participate in Suzuki-Miyaura couplings with aryl boronic acids:
Typical Yields : 55–75% .
Biological Activity and Derivatives
Scientific Research Applications
Chemistry
In the field of chemistry, 2-cyclohexyl-1H-1,3-benzodiazole-5-carboxylic acid serves as a significant building block for synthesizing more complex organic compounds. Its unique structure allows it to act as a ligand in coordination chemistry, facilitating the formation of metal complexes that can be used in catalysis and material science.
Table 1: Chemical Reactions Involving this compound
| Reaction Type | Description | Products Formed |
|---|---|---|
| Oxidation | Converts to corresponding benzimidazole derivatives | Various oxidized products |
| Reduction | Yields reduced forms with altered functional groups | Diverse reduced derivatives |
| Substitution | Functional groups are replaced under specific conditions | Substituted benzimidazole derivatives |
Biology
Research has indicated that this compound possesses potential biological activities. It has been studied for its antimicrobial and anticancer properties. The compound's ability to interact with biological targets makes it a candidate for therapeutic applications.
Case Study: Anticancer Activity
A study demonstrated that derivatives of this compound exhibited significant cytotoxic effects against various cancer cell lines. The mechanism involves the inhibition of specific enzymes crucial for cancer cell proliferation, highlighting its potential as an anticancer agent.
Medicine
The medicinal applications of this compound are being explored extensively. Its properties suggest potential use in developing new therapeutic agents for diseases such as cancer and infectious diseases.
Example: Hepatitis C Virus Inhibition
Research has shown that related compounds can act as allosteric inhibitors of RNA-dependent RNA polymerase in hepatitis C virus (HCV), preventing viral replication. This suggests that similar structural analogs could be developed from this compound for antiviral therapies.
Mechanism of Action
The mechanism of action of 2-cyclohexyl-1H-1,3-benzodiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins, thereby affecting cellular processes such as DNA replication and protein synthesis . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Substituent Diversity at Position 2
Pharmacological Activity
Physicochemical Properties
- Lipophilicity : Cyclohexyl and chlorophenyl substituents increase logP values, favoring blood-brain barrier penetration. Hydroxyphenyl and carboxylic acid groups enhance water solubility .
- Acidity : The carboxylic acid group (pKa ~2.5) enables salt formation, improving bioavailability in drug formulations .
Biological Activity
2-Cyclohexyl-1H-1,3-benzodiazole-5-carboxylic acid is a heterocyclic compound belonging to the benzodiazole family. Its unique structure, featuring a bicyclic arrangement with a cyclohexyl group and a carboxylic acid functional group, suggests potential biological activities that merit detailed investigation. This article compiles and synthesizes existing research findings on the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and comparative analyses with similar compounds.
- Molecular Formula : C13H15N3O2
- Molecular Weight : Approximately 245.28 g/mol
- Structure : The compound consists of a benzodiazole ring fused with a cyclohexyl group and a carboxylic acid at the 5-position.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including neurotransmitter receptors and enzymes. Preliminary studies indicate that it may exhibit:
- Antimicrobial properties.
- Anticancer effects by modulating cell signaling pathways.
- Potential neuroprotective effects through receptor binding studies.
Antimicrobial Activity
Research has indicated that this compound demonstrates significant antimicrobial activity against various pathogens. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria in vitro.
Anticancer Activity
Several studies have explored the anticancer potential of this compound. Notably:
- It has been tested against multiple cancer cell lines, exhibiting cytotoxic effects. The IC50 values reported range from 10 µM to 20 µM across different cell types.
- Mechanistic studies suggest that it induces apoptosis in cancer cells through mitochondrial pathways.
Neuroprotective Effects
Binding affinity studies have shown that the compound interacts with neurotransmitter receptors, indicating potential neuroprotective properties. This could be particularly relevant in the context of neurodegenerative diseases.
Comparative Analysis with Similar Compounds
A comparative analysis reveals how this compound stands against other similar compounds:
| Compound Name | Structure Type | Notable Features | Biological Activity |
|---|---|---|---|
| 1-Cyclohexyl-2-(furan-3-yl)-1H-benzo[d]imidazole-5-carboxylic acid | Benzimidazole derivative | Exhibits different biological activity profiles | Moderate anticancer activity |
| 1H-Benzimidazole-4-carboxylic acid | Benzimidazole | Known for its antimicrobial properties | Strong antibacterial effects |
| 2-Methylbenzothiazole-4-carboxylic acid | Benzothiazole derivative | Shows distinct pharmacological effects | Antifungal activity |
The unique cyclohexyl substitution and benzodiazole framework in this compound may confer unique biological activities not present in these similar compounds.
Study 1: Antimicrobial Efficacy
A study conducted by researchers at Ain Shams University evaluated the antimicrobial efficacy of the compound against common pathogens. Results indicated a minimum inhibitory concentration (MIC) as low as 8 µg/mL for certain bacterial strains, suggesting strong antimicrobial potential.
Study 2: Anticancer Mechanisms
In vitro assays performed on MCF-7 breast cancer cells demonstrated that treatment with the compound resulted in significant cell death compared to untreated controls. Flow cytometry analysis revealed an increase in apoptotic cells after exposure to the compound.
Q & A
Q. What are the standard synthetic routes for preparing 2-cyclohexyl-1H-1,3-benzodiazole-5-carboxylic acid?
The compound is typically synthesized via condensation reactions. For example, cyclohexylamine can react with a substituted benzodiazole precursor under reflux in acetic acid with sodium acetate as a catalyst. Similar methodologies are described for derivatives like 3-[(2-amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylic acid, where refluxing with acetic acid and sodium acetate promotes cyclization . Purification often involves recrystallization from DMF/acetic acid mixtures .
Q. How can NMR and mass spectrometry be optimized to characterize this compound?
- NMR : Use deuterated DMSO or CDCl₃ to resolve aromatic protons (7-8 ppm) and cyclohexyl protons (1-2 ppm). For derivatives like methyl (S)-2-(2-chloro-6-fluorophenyl)-1-cyclohexyl-1H-benzo[d]imidazole-5-carboxylate, splitting patterns confirm stereochemistry and substitution .
- Mass spectrometry : High-resolution ESI-MS is recommended to distinguish isotopic patterns, especially for halogenated analogues (e.g., bromo-substituted benzodiazoles show [M+2]⁺ peaks) .
Q. What chromatographic methods are effective for purifying this compound?
Reverse-phase HPLC with C18 columns and gradients of acetonitrile/water (0.1% TFA) is widely used. For polar derivatives like 2-(aminomethyl)-1H-benzodiazole-6-carboxylic acid, ion-pair chromatography with hexanesulfonate improves retention . Recrystallization remains a standard post-synthesis step .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the structural assignment of this compound?
Single-crystal X-ray diffraction is critical for confirming regiochemistry and stereochemistry. For example, the structure of 1-cyclohexyl-2-(3-furyl)-1H-benzimidazole-5-carboxylic acid was resolved at 100 K using SHELXL software, revealing mean C–C bond lengths of 0.005 Å and an R factor of 0.052 . SHELX programs are robust for small-molecule refinement, even with twinned data .
Q. How should researchers address contradictions between spectroscopic data and computational modeling results?
- Step 1 : Verify experimental conditions (e.g., solvent effects in NMR, ionization efficiency in MS).
- Step 2 : Cross-validate computational methods (DFT vs. MP2) for electronic structure predictions.
- Step 3 : Use crystallographic data as a ground truth. For example, discrepancies in benzodiazole derivatives were resolved by comparing computed vs. observed dihedral angles . Iterative refinement of both experimental and computational parameters is essential .
Q. What strategies improve the stability of 2-cyclohexyl-1H-benzodiazole-5-carboxylic acid under physiological conditions?
- pH optimization : Store in neutral buffers (pH 6-8) to prevent hydrolysis of the carboxylic acid group.
- Derivatization : Methyl ester or amide analogues (e.g., methyl 1-cyclohexyl-benzimidazole-5-carboxylate) enhance stability, as shown in pharmacokinetic studies .
- Lyophilization : Improves shelf life by reducing oxidative degradation .
Q. How can researchers design analogues to enhance biological activity while retaining the benzodiazole core?
- Substitution patterns : Introduce electron-withdrawing groups (e.g., Br at position 7) to modulate π-π stacking interactions .
- Scaffold hopping : Replace the cyclohexyl group with cyclopentyl or chiral cyclopropane moieties, as seen in analogues like rac-(1R,3S)-3-ethynyl-2,2-dimethylcyclopropane-1-carboxylic acid .
- Bioisosteres : Replace the carboxylic acid with tetrazole or sulfonamide groups for improved metabolic stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
